An In-depth Technical Guide on 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane
An In-depth Technical Guide on 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a key synthetic intermediate, primarily recognized for its role in the manufacturing of the antimalarial drug Lumefantrine.[1][2][3] Its fluorene backbone, substituted with chlorine atoms and a reactive oxirane ring, makes it a versatile building block in medicinal and materials science. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its place in the broader context of pharmaceutical manufacturing.
Physicochemical Properties
The properties of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane are summarized in the table below. The data is compiled from various chemical suppliers and databases. It is important to note that some physical properties, such as boiling point and flash point, are often predicted values.
| Property | Value | Reference(s) |
| CAS Number | 53221-14-0 | [4][5] |
| Molecular Formula | C₁₅H₁₀Cl₂O | [4][6] |
| Molecular Weight | 277.145 g/mol | [4][6] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [5] |
| Melting Point | 148-152°C (decomposes) | [7] |
| Boiling Point | 442.0 ± 45.0 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [6] |
| Flash Point | 241.3 ± 28.1℃ (Predicted) | |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF); slightly soluble in ethanol; insoluble in water. | [7] |
| Hazard Statements | H302 (Harmful if swallowed) | [5] |
Synthesis and Experimental Protocols
The synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a multi-step process that begins with the chlorination of fluorene. The resulting 2,7-dichlorofluorene undergoes a Friedel-Crafts acylation followed by reduction and ring closure to form the oxirane.
Synthesis of 2,7-Dichlorofluorene (Precursor)
The primary precursor, 2,7-dichlorofluorene, is synthesized from fluorene. A common method involves the use of sulfuryl chloride as the chlorinating agent.
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve fluorene in glacial acetic acid. The ratio of fluorene to glacial acetic acid can range from 1:1 to 1:10 (g/mL), with a preferred ratio of 1:2.5 (g/mL).[8] Add a catalytic amount of iron(III) chloride.
-
Chlorination: Cool the mixture to 16-20°C.[8] Slowly add sulfuryl chloride (approximately 1.6 times the mass of fluorene) dropwise while maintaining the temperature below 20°C.[8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed for 2 hours at the same temperature.[8]
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Work-up: Heat the reaction mixture to 95°C for 30 minutes.[8] Subsequently, cool the mixture slowly to 20°C to allow for crystallization.[8]
-
Isolation and Purification: Filter the solid product and wash the filter cake thoroughly with water. Dry the product to obtain 2,7-dichlorofluorene.[8]
Synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane
The oxirane is typically synthesized from 2,7-dichlorofluorene via a two-step process involving Friedel-Crafts acylation to form an α-haloketone intermediate, followed by reduction and cyclization.
Experimental Protocol:
-
Friedel-Crafts Acylation:
-
Dissolve 2,7-dichlorofluorene in a suitable solvent like dichloromethane.
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Add a Lewis acid catalyst, such as aluminum trichloride.
-
Slowly add chloroacetyl chloride or bromoacetyl bromide.
-
After the reaction is complete, the mixture is typically quenched with a dilute acid solution. The organic layer is separated, washed, and the solvent is removed to yield the intermediate, 2,7-dichloro-4-(haloacetyl)fluorene.[9][10]
-
-
Reduction and Epoxidation (Corey-Chaykovsky Reaction):
-
The resulting 2,7-dichloro-4-(haloacetyl)fluorene intermediate is dissolved in a suitable solvent, such as methanol.
-
A reducing agent, commonly potassium borohydride or sodium borohydride, is added to the solution.[2][11] This reduction of the ketone and subsequent intramolecular nucleophilic substitution of the adjacent halide by the newly formed alkoxide results in the formation of the oxirane ring.
-
The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).[11]
-
-
Isolation and Purification:
Quality Control and Analytical Methods
The purity and identity of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane are typically confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Role in Synthesis and Downstream Applications
The primary application of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is as a crucial intermediate in the synthesis of Lumefantrine.
Synthesis of Lumefantrine
The synthesis of Lumefantrine from the oxirane intermediate generally involves the following steps:
-
Ring-opening of the Epoxide: The oxirane ring is opened by reaction with di-n-butylamine to form 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.[1]
-
Condensation Reaction: The resulting amino alcohol is then condensed with p-chlorobenzaldehyde in the presence of a base (e.g., sodium hydroxide) to yield Lumefantrine.[1][12]
Visualizing the Synthesis Pathway
The following diagrams illustrate the key synthetic workflows described above.
Caption: Synthetic pathway to 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane.
Caption: Conversion of the oxirane intermediate to Lumefantrine.
Biological Activity and Safety
Currently, there is limited publicly available data on the specific biological activity or signaling pathway interactions of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane itself. Its primary significance lies in its role as a precursor to the biologically active molecule, Lumefantrine. As an intermediate, its toxicological profile is of interest for occupational safety during manufacturing. The compound is classified as harmful if swallowed (H302). Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical.
Conclusion
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a well-defined chemical intermediate with established physicochemical properties and a clear synthetic pathway. Its importance is intrinsically linked to the production of Lumefantrine, a vital antimalarial therapeutic. While direct biological activity data for the oxirane is scarce, the methodologies for its synthesis and quality control are established, making it a readily accessible compound for pharmaceutical research and development. Further investigation into the properties of this and related fluorene derivatives could yield novel applications in medicinal chemistry and material science.
References
- 1. A Process For Preparation Of Lumefantrine [quickcompany.in]
- 2. CN111320547A - Synthesis method of lumefantrine-D9 - Google Patents [patents.google.com]
- 3. Improved One Pot Process For The Synthesis Of Lumefantrine [quickcompany.in]
- 4. 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | C15H10Cl2O | CID 46911991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. watsonnoke.com [watsonnoke.com]
- 6. 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | CAS#:53221-14-0 | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 9. Preparation method for 2-dibutylamido-1-1(2,7- dichloro-9H-fluorine-4base)-ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2,7-Dichloro-4-(chloroacetyl)fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
